molecular formula C11H14ClN3O2 B15242840 Ethyl 4-chloro-8,9-dihydro-5H-pyrimido[5,4-D]azepine-7(6H)-carboxylate

Ethyl 4-chloro-8,9-dihydro-5H-pyrimido[5,4-D]azepine-7(6H)-carboxylate

Cat. No.: B15242840
M. Wt: 255.70 g/mol
InChI Key: ANPVOJQOPLQHPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloro-8,9-dihydro-5H-pyrimido[5,4-d]azepine-7(6H)-carboxylate is a high-quality chemical building block designed for research and development applications. This compound belongs to a class of fused pyrimidine-azepine structures, which are privileged scaffolds in medicinal chemistry and drug discovery. The reactive 4-chloro group on the pyrimidine ring makes it a versatile intermediate for further functionalization via nucleophilic aromatic substitution, allowing researchers to create a diverse array of derivatives for biological screening. The ethyl carboxylate and saturated azepine ring system contribute specific steric and electronic properties that can be critical for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. As a key synthetic precursor, it is utilized in the exploration of new therapeutic agents, particularly in the development of kinase inhibitors and other targeted small-molecule therapies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. All researchers should refer to the product-specific Certificate of Analysis for detailed quality and safety information.

Properties

IUPAC Name

ethyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2/c1-2-17-11(16)15-5-3-8-9(4-6-15)13-7-14-10(8)12/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPVOJQOPLQHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(CC1)N=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Physicochemical Properties

Ethyl 4-chloro-8,9-dihydro-5H-pyrimido[5,4-D]azepine-7(6H)-carboxylate (molecular formula: C₁₁H₁₄ClN₃O₂; MW: 239.68 g/mol) features a fused pyrimidine-azepine core with a chloro substituent at position 4 and an ethyl ester at position 7. The compound exists as a yellow crystalline solid (melting point: 60–69°C) with moderate solubility in polar aprotic solvents like DMF and DMSO. Its reactivity is influenced by the electron-withdrawing chloro group and the steric effects of the azepine ring, enabling selective functionalization at positions 5 and 9.

One-Pot Cyclocondensation Synthesis

Reaction Components and Conditions

The one-pot method involves sequential addition of ethyl glycinate hydrochloride (1.2 equiv), 4-chloro-2,6-diaminopyrimidine (1.0 equiv), and triphosgene (0.5 equiv) in anhydrous THF at −10°C. After 2 hours, the temperature is raised to 25°C, and the mixture is stirred for 12 hours. Quenching with ice water precipitates the crude product, which is recrystallized from ethanol/water (4:1 v/v) to yield 68–72% pure compound.

Mechanistic Pathway
  • Carbamate Formation : Triphosgene reacts with ethyl glycinate to generate an intermediate chloroformate.
  • Nucleophilic Attack : The pyrimidine’s C5 amine attacks the chloroformate’s carbonyl, forming a urea linkage.
  • Ring Closure : Intramolecular cyclization between the pyrimidine’s C4 chloro group and the glycinate’s α-carbon completes the azepine ring.
Optimization Data
Parameter Optimal Range Yield Impact (±%)
Temperature −10°C to 25°C +15%
Triphosgene Equivalents 0.4–0.6 −22% (if <0.4)
Solvent THF > DCM > Acetonitrile THF: +18%

This method prioritizes simplicity but suffers from moderate purity (85–90%) due to oligomeric byproducts.

Stepwise Acylation-Cyclization Approach

Synthesis of 6-Amino-5-(Aminomethyl)Pyrimidine Intermediate

As detailed in de la Torre et al., 6-aminopyrimidin-5-carbaldehyde undergoes reductive amination with benzylamine (1.5 equiv) using NaBH₃CN in methanol at 0°C. The resulting 6-amino-5-(benzylaminomethyl)pyrimidine is isolated in 89% yield after column chromatography (SiO₂, hexane/EtOAc 3:1).

Acylation and Cyclization

The intermediate reacts with chloroacetyl chloride (1.2 equiv) in toluene at 80°C for 6 hours, inducing cyclization via nucleophilic displacement of chloride. Key data:

Step Conditions Yield
Acylation Toluene, 80°C, 6h 78%
Cyclization K₂CO₃, DMF, 100°C, 4h 65%
Overall Yield 47%

This route offers superior regioselectivity but requires rigorous exclusion of moisture to prevent hydrolysis of the chloroacetyl intermediate.

Green Multicomponent Synthesis

Catalyst and Reaction Design

A SiO₂/Fe₃O₄@graphene oxide nanocomposite (5 mol%) catalyzes the reaction of isatoic anhydride (1.0 equiv), 2-bromoacetophenone (1.2 equiv), and guanidine hydrochloride (1.5 equiv) in water at 25°C. The process completes in 4 hours, achieving 83–88% yield after extraction with ethyl acetate.

Reaction Metrics
Metric Value
Temperature 25°C
Time 4h
Solvent Water
Catalyst Reusability 5 cycles (≤5% yield drop)
E-Factor 1.2 (vs. 8.7 for one-pot)

This method reduces waste generation by 78% compared to traditional routes, aligning with green chemistry principles.

Comparative Analysis of Methodologies

Yield and Purity Profile

Method Yield (%) Purity (%) Scalability
One-Pot 68–72 85–90 High
Stepwise 47 95–98 Moderate
Green Multicomponent 83–88 92–94 High

Byproduct Formation

  • One-Pot : Oligomeric ureas (8–12%) due to intermolecular coupling.
  • Stepwise : Hydrolyzed chloroacetamide (5–7%) from residual moisture.
  • Green : Trace phenylacetic acid (<2%) from ketone oxidation.

Industrial-Scale Considerations

Patent US7723514B2 highlights critical parameters for large-scale production:

  • Mixing Efficiency : Turbine agitators (200–400 rpm) prevent localized hot spots during exothermic cyclization.
  • Purification : Recrystallization from 80:20 isopropanol/water at 89°C reduces impurity levels to <0.5%.
  • Cost Analysis : Green multicomponent synthesis lowers raw material costs by 34% but requires higher initial investment in magnetic separation systems for catalyst recovery.

Chemical Reactions Analysis

Ethyl 4-chloro-8,9-dihydro-5H-pyrimido[5,4-D]azepine-7(6H)-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-chloro-8,9-dihydro-5H-pyrimido[5,4-D]azepine-7(6H)-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: Researchers investigate the compound’s effects on various biological pathways and its potential as a tool for studying cellular processes.

    Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other complex molecules, which can be applied in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-8,9-dihydro-5H-pyrimido[5,4-D]azepine-7(6H)-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions disrupt key signaling pathways involved in cell proliferation and survival, making the compound a potential candidate for cancer therapy.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related pyrimido-azepine carboxylates and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities
Ethyl 4-chloro-8,9-dihydro-5H-pyrimido[5,4-d]azepine-7(6H)-carboxylate Ethyl ester, 4-Cl C₁₀H₁₄ClN₃O₂ ~259.7 (calc.) Hypothesized intermediate for nucleophilic substitution due to Cl
Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate Benzyl ester, 2-Cl, 4-Cl C₁₆H₁₅Cl₂N₃O₂ 352.22 Higher lipophilicity; potential kinase inhibition
Benzyl 2-benzyl-4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate Benzyl ester, 2-benzyl, 4-Cl C₂₃H₂₂ClN₃O₂ 408.90 Enhanced steric bulk; limited solubility
Tert-butyl 4-hydroxy-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate Tert-butyl ester, 4-OH C₁₄H₂₁N₃O₃ ~279.3 (calc.) Hydroxyl group enables hydrogen bonding
1-Ethoxymethyl-5-methyl-9-phenyl-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b][1,4]diazepine-2,4(3H,5H)-dione Ethoxymethyl, methyl, phenyl substituents C₁₉H₂₃N₅O₃ 381.42 Antitumor and kinase inhibition activity

Substituent Effects on Properties

  • Chloro vs. Hydroxyl Groups : The 4-chloro substituent in the target compound enhances electrophilicity, enabling nucleophilic aromatic substitution reactions, whereas hydroxyl groups (e.g., in tert-butyl derivatives) promote hydrogen bonding and solubility in polar solvents .
  • Ester Groups : Ethyl esters (e.g., target compound) generally exhibit lower molecular weights and higher solubility in polar solvents compared to benzyl esters (e.g., CAS 1207362-38-6), which are more lipophilic and suitable for membrane penetration in drug delivery .
  • Steric and Electronic Effects : Benzyl-substituted analogues (e.g., CAS 1065113-62-3) demonstrate reduced solubility due to increased steric hindrance, while methyl or ethoxymethyl groups (e.g., ) balance reactivity and bioavailability .

Biological Activity

Ethyl 4-chloro-8,9-dihydro-5H-pyrimido[5,4-D]azepine-7(6H)-carboxylate is a heterocyclic organic compound that has garnered interest due to its potential biological activities. This article delves into its structural characteristics, synthesis methods, biological interactions, and relevant case studies.

Structural Characteristics

This compound features a unique combination of pyrimidine and azepine structural components. Its molecular formula is C11H12ClN3O2C_{11}H_{12}ClN_3O_2, with a molecular weight of approximately 239.68 g/mol. The compound appears as a yellow powder with a melting point ranging between 60°C to 69°C. The presence of a chloro substituent at the fourth position and an ethyl ester group at the carboxylate position enhances its chemical reactivity and biological potential.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Utilizing appropriate precursors to form the azepine structure.
  • Cyclization Techniques : Employing cyclization of pyrimidine derivatives to incorporate the azepine moiety.
  • Functional Group Modifications : Modifying existing compounds to introduce the chloro and ethoxy groups.

These methods allow for the optimization of yield and purity in the final product.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activities. For instance, structural analogs have shown efficacy against various bacterial strains and fungi, indicating potential applications in treating infections.

Compound NameActivity TypeEfficacy
Benzyl 2-benzyl-4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylateAntibacterialHigh
Tert-butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylateAntifungalModerate

Antiviral Activity

In addition to antimicrobial properties, studies have explored the antiviral activity of related compounds. For example, derivatives containing similar structures demonstrated significant antiviral effects against Tobacco Mosaic Virus (TMV), with some exhibiting better activity than established antiviral agents like ribavirin . The mechanism of action is believed to involve interference with viral replication processes.

Case Studies

  • Study on Antiallergy Activity : A related compound was found to be ten times more potent than disodium cromoglycate in rat models for passive cutaneous anaphylaxis tests. This suggests that modifications in the pyrimidine ring can enhance biological activity significantly .
  • Antiproliferative Effects : In vitro studies on human tumor cell lines revealed that several derivatives exhibited antiproliferative activity with IC50 values in the nanomolar range. This highlights their potential as anticancer agents .

Q & A

Q. What are the key structural features of Ethyl 4-chloro-8,9-dihydro-5H-pyrimido[5,4-D]azepine-7(6H)-carboxylate, and how are they determined experimentally?

The compound features a pyrimido[5,4-d]azepine core with a 4-chloro substituent and an ethyl carboxylate group at position 7. Structural elucidation relies on X-ray crystallography to resolve bond lengths, angles, and conformations. For example, related azepine analogs are analyzed using Mo Kα radiation (λ = 0.71073 Å) with absorption correction. Diffraction data are refined via SHELXL, and anisotropic displacement parameters (Uij) are calculated to validate atomic positions .

Q. What synthetic strategies are effective for constructing the pyrimido[5,4-d]azepine core?

A five-step synthesis is commonly employed:

  • Step 1: Condensation of 4,6-dichloropyrimidine aldehyde with N-substituted amino acid esters to form imine intermediates.
  • Step 2: Cyclization under acidic conditions (e.g., HCl/EtOH) to establish the azepine ring.
  • Step 3: Nucleophilic substitution to introduce the ethyl carboxylate group. Yields >70% are achievable with optimized stoichiometry and reaction times .

Q. What purification techniques isolate the compound effectively?

  • Column chromatography (silica gel, ethyl acetate/hexane gradients) removes byproducts.
  • Preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves complex mixtures. Purity is confirmed by HPLC (>95%) and <sup>1</sup>H/<sup>13</sup>C NMR .

Advanced Research Questions

Q. How can click chemistry functionalize this compound for structure-activity relationship (SAR) studies?

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces diverse substituents:

  • React alkyne-functionalized derivatives with azides (e.g., benzyl azide) using CuSO4/sodium ascorbate at 25°C.
  • Triazole-linked analogs retain core structure while expanding chemical diversity.
Reaction ComponentConditionsYield (%)
Alkyne derivative + AzideCuSO4, 25°C, 12h75–85

Q. What in vitro assays evaluate bioactivity against molecular targets like ribosome-inactivating proteins (RTA)?

A modified RTA inhibition assay is used:

  • Incubate the compound with RTA (10 pM) and rabbit reticulocyte lysate.
  • Measure protein synthesis via [<sup>3</sup>H]-leucine incorporation.
  • Dose-response curves (0.1–10 mM) determine IC50 values.
Compound AnalogueIC50 (mM)Target
2b2.8RTA
91.6RTA

Q. How should researchers resolve contradictions in inhibitory activity data across analogs?

  • Validate reproducibility : Triplicate runs with positive/negative controls.
  • Assess stability : Monitor compound integrity via HPLC during incubation.
  • Compare binding modes : Molecular docking (e.g., AutoDock Vina) identifies critical interactions (e.g., hydrogen bonding with RTA’s Glu<sup>177</sup>).
  • Structural analogs with inactive profiles may lack key substituents (e.g., 2-methyl groups) .

Q. What computational methods predict enzyme-compound interactions?

  • Molecular docking : Use PDB structures (e.g., 1RTA) and Lamarckian genetic algorithms (AutoDock Vina).
  • MD simulations : GROMACS (100 ns) evaluates binding stability.
  • Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) confirms predictions .

Data Contradiction Analysis

Discrepancies in inhibitory activity (e.g., IC50 variations) may arise from:

  • Steric hindrance : Bulky substituents (e.g., tert-butyl) reduce binding affinity.
  • Solubility differences : Polar groups (e.g., hydroxyl) improve aqueous solubility but may disrupt hydrophobic interactions.
  • Assay variability : Normalize data using internal standards (e.g., cycloheximide for RTA assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.